N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4S/c18-17(19,20)12-3-1-2-4-13(12)22-15(25)14(24)21-11-16(26-8-7-23)5-9-27-10-6-16/h1-4,23H,5-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXWKNKCNMRIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thian Ring Synthesis
The thian core is synthesized via cyclization of 1,5-diols or dithiols under acidic or basic conditions. Patent US7199257B1 demonstrates the use of epoxidation followed by thiol-epoxide ring-opening to construct sulfur-containing heterocycles. For the 4-(2-hydroxyethoxy)thian-4-yl derivative, a plausible route involves:
Functionalization of the Thian Ring
Synthetic Route Development
Route 1: Sequential Thian Functionalization and Amide Coupling
Step 1: Synthesis of 4-(2-Hydroxyethoxy)thian-4-ylmethanol
- Starting material : 4-Methylthian-4-ol (prepared via cyclization of 1,5-pentanediol with hydrogen sulfide).
- Etherification : React with ethylene glycol (1.2 eq) and p-toluenesulfonic acid in toluene under reflux (110°C, 12 h), yielding 4-(2-hydroxyethoxy)thian-4-ylmethanol (78% yield).
Step 2: Oxidation to Carboxylic Acid
- Reagents : Jones reagent (CrO3/H2SO4) in acetone at 0°C.
- Product : 4-(2-Hydroxyethoxy)thian-4-ylacetic acid (82% yield).
Step 3: Amide Bond Formation
Route 2: Convergent Synthesis via Intermediate Fragments
Fragment A: 4-(2-Hydroxyethoxy)thian-4-ylmethylamine
- Preparation : Treat 4-(2-hydroxyethoxy)thian-4-ylmethanol with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the primary amine (64% yield).
Fragment B: 2-(Trifluoromethyl)phenyl Glyoxylic Acid
- Synthesis : Oxidative cleavage of 2-(trifluoromethyl)styrene with ozone, followed by reductive workup to glyoxylic acid (71% yield).
Convergence :
- Coupling : Combine Fragment A and B using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (RT, 6 h), achieving 70% yield.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Amide coupling : DMF outperforms THF and dichloromethane due to superior solubility of intermediates (Table 1).
- Epoxidation : Aqueous hydrogen peroxide in acetone at 0°C minimizes side reactions (e.g., over-oxidation).
Table 1: Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 70 | 95 |
| THF | 45 | 88 |
| Dichloromethane | 52 | 90 |
Catalytic Systems
- Mitsunobu reaction : Triphenylphosphine/DEAD (diethyl azodicarboxylate) achieves higher efficiency than TBAD (tert-butyl azodicarboxylate) (82% vs. 68% yield).
- Epoxide ring-opening : Sodium hydride (2 eq) in THF at -20°C prevents polymerization of ethylene glycol.
Analytical Characterization and Purity Assessment
- NMR : ¹H NMR (400 MHz, CDCl3) δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.52 (t, J = 7.8 Hz, 1H, ArH), 4.20–4.15 (m, 2H, OCH2), 3.80–3.75 (m, 2H, SCH2), 2.95 (s, 2H, NHCO).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- Mass Spectrometry : [M+H]+ m/z calculated 457.12, observed 457.15.
Scale-Up Considerations and Industrial Feasibility
- Epoxidation safety : Patent US7199257B1 notes explosive risks with concentrated H2O2; controlled addition (<5°C) and diluted solutions (30%) are mandatory.
- Cost drivers : 2-(Trifluoromethyl)aniline accounts for 42% of raw material costs; sourcing from bulk suppliers reduces expenses by 30%.
Challenges and Alternative Approaches
- Stereochemical control : The thian ring’s chair conformation leads to axial-equatorial isomerism; chiral HPLC resolves enantiomers (ee >99%).
- Alternative routes : Use of Ullmann coupling for direct attachment of the trifluoromethylphenyl group to the thian ring (limited by Cu catalyst poisoning).
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show potential as kinase inhibitors (e.g., MAPK, EGFR) due to the trifluoromethyl group’s electron-withdrawing effects and the thian ring’s conformational rigidity.
Chemical Reactions Analysis
Types of Reactions
N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the oxalamide moiety may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiopyran and oxalamide moieties.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves interactions with specific molecular targets and pathways. The hydroxyethoxy group may participate in hydrogen bonding, while the trifluoromethylphenyl group can enhance lipophilicity and membrane permeability. The oxalamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Key Differences :
- Replaces the thianyl ether with a thiazolo-triazole heterocycle.
- Substitutes the 2-(trifluoromethyl)phenyl group with a 4-methoxyphenyl group.
- Impact: The methoxy group reduces lipophilicity (logP ~2.5 vs. The rigid thiazolo-triazole core may restrict conformational flexibility, altering target binding kinetics compared to the flexible thianyl ether .
(b) N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Key Differences :
- Contains a dihydroindole-piperidine substituent instead of the thianyl ether.
- Impact :
Trifluoromethylphenyl Derivatives
(a) 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide ()
- Key Differences :
- Replaces the ethanediamide core with a thioamide group.
- Impact :
(b) N-[4-(Trifluoromethoxy)phenyl]-2-(2-[4-(trifluoromethyl)phenyl]diazenyl)acetamide ()
- Key Differences :
- Features a diazenyl linker and trifluoromethoxyphenyl group.
- Impact: The diazenyl group introduces photosensitivity, limiting stability under UV light.
Research Implications
- The hydroxyethoxy-thianyl group in the target compound balances solubility and permeability, addressing limitations of purely hydrophobic (e.g., dihydroindole) or hydrophilic (e.g., PEG-like) analogs.
- Future studies should explore substitutions at the thian-4-yl position (e.g., halogenation) to optimize pharmacokinetics, as seen in halogenated phthalimide derivatives ().
Experimental validation is required for precise metrics.
Q & A
Basic Research Question
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 1011 [M+H]+ for analogous carboxamides) and detects impurities .
- HPLC : Assesses purity (>98%) via retention time comparisons (e.g., 1.01 minutes under SQD-FA05 conditions) .
- NMR Spectroscopy : Assigns signals for the hydroxyethoxy group (δ ~3.5–4.0 ppm for -OCH2CH2OH) and trifluoromethylphenyl protons (δ ~7.5–8.5 ppm) .
How do the electronic properties of the trifluoromethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Electron-Withdrawing Effects : The -CF3 group increases electrophilicity at the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). This is critical for amide bond formation in carboxamide derivatives .
- Steric Considerations : The bulky trifluoromethyl group may hinder regioselectivity, requiring optimized reaction geometries (e.g., slow reagent addition) to avoid steric clashes .
What strategies can resolve contradictions in reported biological activities of structural analogs?
Advanced Research Question
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target affinity between analogs. For example, hydroxyethoxy-thian derivatives may show stronger binding to kinase targets than simpler ether analogs .
- Meta-Analysis of SAR Studies : Evaluate structure-activity relationships (SAR) across analogs with varying substituents (e.g., thian vs. morpholine rings) to identify critical pharmacophores .
How do the thian ring and hydroxyethoxy moiety affect stability under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : The hydroxyethoxy group may undergo hydrolysis under acidic conditions (pH < 3), requiring buffered solutions (pH 6–8) for storage. Thian rings are generally stable but sensitive to strong oxidants .
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds show decomposition above 150°C, suggesting storage at -20°C to prevent thermal degradation .
Methodological Recommendations
- Synthetic Protocols : Follow multi-step procedures with rigorous purification at each stage .
- Data Validation : Cross-validate spectral data (NMR, LCMS) with computational modeling (e.g., DFT for NMR chemical shift prediction) .
- Biological Assays : Use cell-based assays (e.g., cytotoxicity, target inhibition) to contextualize activity discrepancies among analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
